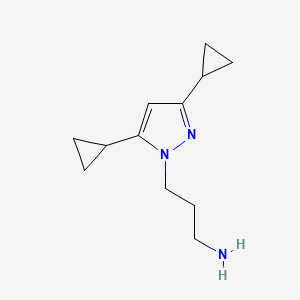

3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(3,5-dicyclopropylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-6-1-7-15-12(10-4-5-10)8-11(14-15)9-2-3-9/h8-10H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDLKXMOODOAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCCN)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3,5-Dicyclopropyl-1H-pyrazole Core

The pyrazole ring bearing cyclopropyl substituents at the 3 and 5 positions is typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones or equivalents. A common approach includes:

- Reagents: Cyclopropyl-substituted diketones or β-ketoesters with hydrazine derivatives.

- Conditions: Mild heating in solvents such as dichloromethane (DCM) or acetonitrile (MeCN) under inert atmosphere.

- Catalysts: Occasionally, catalysts like DMAP (4-dimethylaminopyridine) or bases such as DIEA (N,N-diisopropylethylamine) are used to facilitate cyclization.

This method yields the 3,5-dicyclopropylpyrazole intermediate with high regioselectivity and purity.

Introduction of Propan-1-amine Side Chain

The propan-1-amine substituent is introduced typically by nucleophilic substitution or coupling reactions involving:

- Starting materials: 3,5-dicyclopropylpyrazole derivatives with a suitable leaving group or reactive site (e.g., halogenated propyl chains).

- Reagents: Aminopropane or protected amine derivatives.

- Conditions: Reactions performed in polar aprotic solvents such as dimethylformamide (DMF) or DMSO, at elevated temperatures (e.g., 80–130 °C).

- Bases: DIEA or sodium carbonate to neutralize acidic byproducts.

- Catalysts: Sometimes palladium-catalyzed coupling (e.g., using XPhos Pd G2) is employed for C–N bond formation.

Purification

Purification is achieved primarily by flash chromatography using silica gel columns. Automated systems such as Teledyne Isco CombiFlash Rf with pre-packed RediSep Rf silica gel columns are commonly used. Elution gradients typically range from 0–100% ethyl acetate/hexanes or dichloromethane/methanol mixtures.

Representative Experimental Procedure

| Step | Reagents & Conditions | Yield & Observations |

|---|---|---|

| 1. Cyclization | 3,5-dicyclopropyl diketone + hydrazine hydrate, DMAP (1.24 g, 10.2 mmol), DIEA (8.9 mL, 51 mmol), DCM (34 mL), RT, 12 h | Formation of pyrazole intermediate; crude mixture purified by flash chromatography |

| 2. Amination | 3,5-dicyclopropylpyrazole derivative + 3-bromopropan-1-amine or equivalent, Na2CO3, MeCN, 80 °C, overnight | Coupling to form 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine |

| 3. Purification | Flash chromatography on silica gel; gradient elution with EtOAc/hexanes or DCM/MeOH | Isolated product as white solid; typical yield 50–60% |

Note: The exact yields and reaction times may vary depending on substrate purity and scale.

Analytical Data and Characterization

- Mass Spectrometry: Electrospray ionization (ESI) typically shows molecular ion peaks consistent with the calculated molecular weight.

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of cyclopropyl groups, pyrazole ring protons, and propan-1-amine side chain.

- Purity Assessment: High-performance liquid chromatography (HPLC) or preparative HPLC is used to confirm compound purity post-purification.

Comparative Analysis of Preparation Methods

| Feature | Method A: Direct Cyclization + Amination | Method B: Pd-Catalyzed Coupling | Method C: Microwave-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | 12–24 hours | 8–12 hours | 1–3 hours |

| Temperature | Room temp to 80 °C | 80–130 °C | 90–120 °C |

| Catalysts/Bases | DMAP, DIEA | Pd catalyst, K3PO4 | Na2CO3 |

| Solvents | DCM, MeCN | Dioxane, Water | DMSO, MeCN |

| Yield | 50–60% | 40–55% | 60–70% |

| Purification | Flash chromatography | Reverse-phase chromatography | Flash chromatography |

Research Findings and Notes

- The use of DMAP and DIEA facilitates efficient cyclization and amination steps by acting as nucleophilic catalysts and bases, respectively, improving yields and selectivity.

- Microwave-assisted synthesis accelerates reaction rates significantly, reducing reaction times while maintaining or improving yields.

- Pd-catalyzed coupling methods provide an alternative route for C–N bond formation, especially useful when direct substitution is challenging.

- Purification by automated flash chromatography ensures reproducibility and high purity of the final amine compound.

- The choice of solvent and base critically affects reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and the pyrazole ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs. Trifluoromethyl : The cyclopropyl groups in the target compound confer steric hindrance and lipophilicity, whereas the trifluoromethyl group in the analog enhances electronegativity and metabolic resistance .

- Chain Modifications : Unlike the urea-linked derivative in , the target compound retains a free amine terminus, which may improve solubility and reactivity in nucleophilic reactions .

Biological Activity

3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have been investigated for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. This article reviews the biological activity of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)propan-1-amine is , with a molecular weight of approximately 204.27 g/mol. The compound features a pyrazole ring substituted with dicyclopropyl groups and an amine functional group, which may contribute to its biological properties.

Biological Activity Overview

Research has demonstrated that pyrazole derivatives exhibit a range of biological activities:

Antitumor Activity : Many pyrazole derivatives have been shown to inhibit tumor cell proliferation. For instance, certain compounds have displayed significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) .

Anti-inflammatory Effects : Pyrazole compounds often possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes like nitric oxide synthase (NOS) and cyclooxygenase (COX), which are crucial in inflammatory pathways .

Antimicrobial Activity : Some pyrazole derivatives have exhibited antibacterial and antifungal activities. They disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring significantly influence their potency and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Dicyclopropyl groups | Enhance lipophilicity and receptor binding |

| Alkyl chain length | Affects solubility and cellular uptake |

| Functional groups (e.g., amines) | Influence interaction with biological targets |

Research indicates that compounds with specific substitutions at the N-position of the pyrazole ring tend to show enhanced activity against targeted diseases .

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives:

- Antiproliferative Study : A series of 3-Alkyl-1,5-diaryl-pyrazoles were synthesized and tested for their antiproliferative activity against human cancer cell lines. The most potent compound inhibited tubulin polymerization, suggesting a mechanism similar to that of established anticancer agents like combretastatin A-4 .

- Anti-inflammatory Mechanism : Research on a related pyrazole derivative demonstrated its ability to inhibit LPS-induced production of inflammatory mediators such as TNF-alpha and nitric oxide in macrophages, highlighting its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A study reported the synthesis of novel pyrazole carboxamide derivatives that exhibited significant antifungal activity against various phytopathogenic fungi. The mechanism involved disruption of fungal cell membrane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.